Lucidone
Overview
Description
Mechanism of Action
Target of Action
Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .
Mode of Action
This compound exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .
Biochemical Pathways
The pleiotropic activities of this compound derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .
Result of Action
This compound has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .
Action Environment
As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability
Biochemical Analysis
Biochemical Properties
Lucidone interacts with multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .
Cellular Effects
This compound has been found to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells via Nrf-2/HO-1 signaling . It also inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in α-MSH-induced B16 melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique chemistry and its ability to modulate multiple signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to modulate multiple signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Lindera erythrocarpa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lucidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Lucidone has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used to study cellular signaling pathways and gene expression due to its ability to modulate multiple molecular targets.
Medicine: this compound exhibits potential therapeutic effects against various diseases, including inflammation, oxidative stress, and viral infections.
Comparison with Similar Compounds
Lucidone is often compared with other cyclopentenedione derivatives, such as linderone and methyllinderone. These compounds share similar structural features but differ in their pharmacological activities and potency. For instance:
Methyllinderone: Known for its potent tyrosinase inhibitory activity, making it a valuable compound in cosmetic applications.
This compound’s unique ability to modulate multiple signaling pathways and its low cytotoxicity make it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTXNYQLGJVRE-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19956-53-7 | |
Record name | Lucidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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